N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide
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Overview
Description
N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline moiety fused with an indole structure, making it a unique and versatile molecule. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide typically involves multi-step reactions. One common method starts with the preparation of 2-methoxyquinoline, which is then coupled with an indole-3-carboxylic acid derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The final step involves the formation of the carboxamide bond, usually achieved through the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry principles such as solvent recycling and the use of less hazardous reagents are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the quinoline or indole moieties, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Indole derivatives: Such as indomethacin and serotonin, known for their anti-inflammatory and neurotransmitter roles.
Uniqueness
N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide stands out due to its dual quinoline-indole structure, which imparts unique chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties .
Properties
IUPAC Name |
N-(2-methoxyquinolin-8-yl)-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-17-10-9-12-5-4-8-16(18(12)22-17)21-19(23)14-11-20-15-7-3-2-6-13(14)15/h2-11,20H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDBMHUFDCTRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3=CNC4=CC=CC=C43)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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